molecular formula C6H14ClNO B6590532 1-Cyclopropyl-2-methoxyethanamine hydrochloride CAS No. 1095431-18-7

1-Cyclopropyl-2-methoxyethanamine hydrochloride

Cat. No.: B6590532
CAS No.: 1095431-18-7
M. Wt: 151.63 g/mol
InChI Key: XKHQIVZUNCFLJO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methoxyethanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of ethanamine, featuring a cyclopropyl group and a methoxy group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-methoxyethanamine hydrochloride can be achieved through several methods. One notable method involves the chemoenzymatic route using leucine dehydrogenase. The process begins with the oxidation of methylcyclopropyl ketone to cyclopropylglyoxylic acid using permanganate. This intermediate is then subjected to reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius, with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris. The resulting (S)-cyclopropylglycine is isolated as the N-Boc derivative and subsequently converted to the desired amine through reduction, methylation, and deprotection steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylglyoxylic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Cyclopropyl-2-methoxyethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of CRF-1 receptor antagonists, the compound acts by binding to the CRF-1 receptor, inhibiting its activity and thereby modulating the stress response pathway. This interaction can lead to potential therapeutic effects in conditions related to stress and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-methoxyethanamine hydrochloride is unique due to its specific structural features, including the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of CRF-1 receptor antagonists further highlights its importance in medicinal chemistry.

Properties

IUPAC Name

1-cyclopropyl-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHQIVZUNCFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696907
Record name 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095431-18-7
Record name 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-methoxyethanamine hydrochloride
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1-Cyclopropyl-2-methoxyethanamine hydrochloride
Reactant of Route 3
1-Cyclopropyl-2-methoxyethanamine hydrochloride
Reactant of Route 4
1-Cyclopropyl-2-methoxyethanamine hydrochloride
Reactant of Route 5
1-Cyclopropyl-2-methoxyethanamine hydrochloride
Reactant of Route 6
1-Cyclopropyl-2-methoxyethanamine hydrochloride

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